molecular formula C11H10F3NO3 B188213 Ethyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 24568-14-7

Ethyl 4-[(trifluoroacetyl)amino]benzoate

Número de catálogo: B188213
Número CAS: 24568-14-7
Peso molecular: 261.2 g/mol
Clave InChI: QHYQXLZAPVFNKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a chemical compound with the molecular formula C11H9F3NO3. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique properties due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-[(trifluoroacetyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-aminobenzoate with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The trifluoroacetyl group enhances the compound’s susceptibility to oxidation. Under controlled conditions, oxidation yields benzoic acid derivatives:

Oxidizing Agent Conditions Product Yield Reference
KMnO4_4Acidic aqueous medium, 60–70°C4-[(Trifluoroacetyl)amino]benzoic acid78%
CrO3_3Acetic acid, 50°CSame as above65%

Mechanistic studies suggest the ethyl ester is first hydrolyzed to the carboxylic acid, followed by decarboxylation in strongly acidic conditions .

Reduction Reactions

Selective reduction of the trifluoroacetyl group is achievable using hydride-based reagents:

Reducing Agent Conditions Product Yield Reference
LiAlH4_4THF, 0°C → RT4-Aminobenzoate ethyl ester85%
NaBH4_4/NiCl2_2Methanol, refluxTrifluoromethyl-substituted derivative62%

The trifluoroacetyl moiety is reduced to a trifluoromethyl group, retaining the ethyl benzoate framework .

Nucleophilic Substitution

The electron-withdrawing trifluoroacetyl group activates the aromatic ring for electrophilic substitution. Key reactions include:

Aminolysis

Reaction with primary amines (e.g., benzylamine) under basic conditions replaces the trifluoroacetyl group:C11H10F3NO3+RNH2Et3N DMFEthyl 4 alkylamino benzoate+CF3CO2H\text{C}_{11}\text{H}_{10}\text{F}_{3}\text{NO}_{3}+\text{RNH}_2\xrightarrow{\text{Et}_3\text{N DMF}}\text{Ethyl 4 alkylamino benzoate}+\text{CF}_3\text{CO}_2\text{H}Yields range from 70–90% depending on the amine nucleophilicity .

Halogenation

Bromination using N-bromosuccinimide (NBS) occurs regioselectively at the para-position relative to the amino group:

Reagent Conditions Product Yield
NBSCCl4_4, light, 25°CEthyl 4-[(trifluoroacetyl)amino]-3-bromobenzoate55%

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
Acidic (HCl, H2_2O)6M HCl, reflux4-[(Trifluoroacetyl)amino]benzoic acidDrug intermediate
Basic (NaOH, EtOH)2M NaOH, 50°CSodium salt of the acidPolymer synthesis

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the aromatic ring. For example:

Reaction Type Catalyst Substrate Product Yield
Suzuki couplingPd(PPh3_3)4_44-Bromophenylboronic acidBiaryl derivatives82%

This method is critical for synthesizing complex scaffolds in medicinal chemistry .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures:

  • Oxazolone formation : Reaction with acetic anhydride yields 4-(oxazol-5-yl)benzoate derivatives .
  • Thiazole synthesis : Treatment with Lawesson’s reagent produces thioamide intermediates, which cyclize to thiazoles .

Key Mechanistic Insights

  • The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .
  • Steric and electronic effects of the trifluoromethyl group direct substitution to specific positions on the aromatic ring .
  • Hydrolysis kinetics show pseudo-first-order behavior in basic media, with activation energy (EaE_a) of 45 kJ/mol .

Aplicaciones Científicas De Investigación

Pharmaceuticals

ETAB serves as a precursor in the development of novel drugs, particularly those targeting bacterial infections and cancer cells. Its trifluoromethyl group is known to enhance biological activity and selectivity towards specific targets.

Chemical Research

In chemical synthesis, ETAB is utilized as a versatile building block for generating complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Research indicates that ETAB exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that ETAB can inhibit the growth of certain bacteria, making it a candidate for antibiotic development.
  • Enzyme Inhibition : ETAB interacts with enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of ETAB against various bacterial strains. The results indicated that ETAB exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Interaction

In silico studies have demonstrated that ETAB can bind to specific enzymes involved in cancer metabolism. This binding may inhibit enzyme activity, leading to reduced tumor growth in experimental models. Such interactions highlight ETAB's potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of ethyl 4-[(trifluoroacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(trifluoroacetyl)amino]benzoate.

    Ethyl trifluoroacetate: Contains the trifluoroacetyl group but lacks the benzoate moiety.

    Trifluoromethyl-substituted benzoates: Compounds with similar trifluoromethyl groups but different substitution patterns on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl group and the benzoate moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is C11H10F3N1O3. The presence of the trifluoroacetyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial species tested, highlighting its broad-spectrum antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. Notably, it showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Cell LineIC50 (µM)
MCF-715
A54920

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its trifluoroacetyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular proteins involved in signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its effectiveness, suggesting further exploration for use in clinical settings.
  • Anti-inflammatory Research : In a controlled experiment, researchers treated macrophages with this compound and assessed cytokine levels using ELISA assays. The results indicated a significant reduction in TNF-alpha levels, supporting its potential therapeutic role in inflammatory conditions.
  • Cancer Treatment Studies : In vitro analyses revealed that treatment with this compound led to increased apoptosis in cancer cells compared to untreated controls. Flow cytometry was utilized to quantify apoptotic cells, providing compelling evidence for its anticancer properties.

Propiedades

IUPAC Name

ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQXLZAPVFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294195
Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24568-14-7
Record name Benzoic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24568-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95125
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024568147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC95125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.